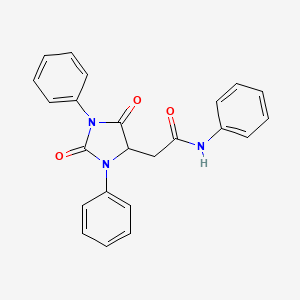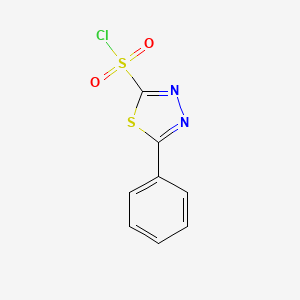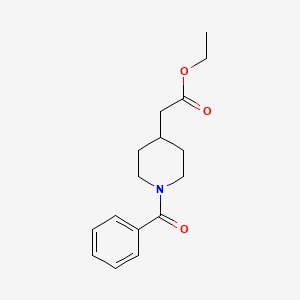![molecular formula C10H5F6NO3 B8560014 2-[3,5-Bis(trifluoromethyl)anilino]-2-oxo-acetic acid](/img/structure/B8560014.png)
2-[3,5-Bis(trifluoromethyl)anilino]-2-oxo-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by the presence of trifluoromethyl groups, which are known for their electron-withdrawing properties, making it a valuable compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-Bis(trifluoromethyl)anilino]-2-oxo-acetic acid typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with oxoacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of large-scale reactors, precise control of reaction parameters, and efficient purification techniques to ensure the consistent quality of the product. The industrial methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
2-[3,5-Bis(trifluoromethyl)anilino]-2-oxo-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
2-[3,5-Bis(trifluoromethyl)anilino]-2-oxo-acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-[3,5-Bis(trifluoromethyl)anilino]-2-oxo-acetic acid involves its interaction with molecular targets and pathways in the system. The trifluoromethyl groups enhance the compound’s ability to interact with specific enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dimethylanilino(oxo)acetic acid
- 2,6-Difluoroanilino(oxo)acetic acid
- 2-Fluoro-6-(piperidine-1-sulfonyl)anilino(oxo)acetic acid
- 2,3,4,5,6-Pentafluoroanilino(oxo)acetic acid
Uniqueness
2-[3,5-Bis(trifluoromethyl)anilino]-2-oxo-acetic acid is unique due to the presence of two trifluoromethyl groups, which impart distinct electronic properties to the compound. These properties make it highly reactive and suitable for specific chemical reactions and applications that other similar compounds may not be able to achieve .
Propriétés
Formule moléculaire |
C10H5F6NO3 |
|---|---|
Poids moléculaire |
301.14 g/mol |
Nom IUPAC |
2-[3,5-bis(trifluoromethyl)anilino]-2-oxoacetic acid |
InChI |
InChI=1S/C10H5F6NO3/c11-9(12,13)4-1-5(10(14,15)16)3-6(2-4)17-7(18)8(19)20/h1-3H,(H,17,18)(H,19,20) |
Clé InChI |
ZVYMTPNGDSQVIS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(F)(F)F)NC(=O)C(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[6-(3,3-dimethyl-1,2-dihydroinden-5-yl)pyridin-2-yl]piperazine](/img/structure/B8559942.png)

![4-[2-(Methylthio)ethylamino]phenyl methyl sulfone](/img/structure/B8559946.png)






![N-(2,2-Diphenylethyl)-N'-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B8559992.png)



